molecular formula C8H4BrF4NO B8016154 N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide

Cat. No.: B8016154
M. Wt: 286.02 g/mol
InChI Key: PNFKKGRQQSOYSF-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide is a halogen-substituted acetamide derivative featuring a trifluoroacetyl group linked to a substituted phenyl ring. The phenyl ring is functionalized with bromine at the ortho position (C2) and fluorine at the meta position (C5). This structural motif imparts distinct electronic and steric properties, making it a candidate for pharmaceutical intermediates or agrochemical research. The trifluoroacetamide group enhances metabolic stability and lipophilicity, while the bromine and fluorine substituents influence reactivity and binding interactions in biological systems .

Properties

IUPAC Name

N-(2-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO/c9-5-2-1-4(10)3-6(5)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFKKGRQQSOYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of N-(2-azido-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide.

    Reduction: Formation of 2-bromo-5-fluoroaniline.

    Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight
N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide (Hypothetical) Phenyl -Br (C2), -F (C5), -CF₃CONH- C₈H₄BrF₄NO 298.03*
N-(2-Bromo-4,6-difluorophenyl)-...-acetamide Phenyl -Br (C2), -F (C4, C6), triazole-sulfanyl-ethyl side chain C₁₆H₁₃BrF₂N₄O₂S 463.27
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-...-acetamide Pyridine -Br (C3), -CF₃ (C5), -N(CH₂CH₂N(CH₃)₂) C₁₂H₁₂BrF₆N₃O 408.14
N-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoro-acetamide Phenyl -Br (C4), -CF₃ (C3), -CF₃CONH- C₉H₄BrF₆NO 336.03
N-(2-Bromo-6-methoxypyridin-3-yl)-2,2,2-trifluoro-acetamide Pyridine -Br (C2), -OCH₃ (C6), -CF₃CONH- C₈H₆BrF₃N₂O₂ 299.04
N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoro-acetamide Phenethyl -Br (C4), -CF₃CONH- C₁₀H₉BrF₃NO 296.08

*Calculated based on analogous structures.

Key Observations :

  • Halogen Diversity : The hypothetical compound shares bromine and fluorine with and but lacks additional halogens or heterocyclic systems (e.g., pyridine in ).
  • Trifluoroacetamide Group : A common feature in all listed compounds, enhancing resistance to enzymatic degradation .
  • Heterocyclic vs. Phenyl Cores : Pyridine-based analogs () exhibit altered electronic properties compared to phenyl derivatives, impacting solubility and target binding.

Physicochemical and Functional Properties

Key Observations :

  • Purity Standards : High-purity analogs (e.g., ≥97% in ) are critical for pharmaceutical manufacturing.
  • Lipophilicity : Trifluoromethyl and bromine groups increase LogP, favoring membrane permeability .
  • Applications : Pyridine derivatives () are prevalent in kinase inhibitors, while phenyl analogs () serve as intermediates in anti-inflammatory or anticancer agents.

Key Observations :

  • Toxicity : Bromine and fluorine substituents may confer toxicity, necessitating stringent safety protocols .
  • Storage : Most analogs require cool, dry conditions to prevent decomposition .

Biological Activity

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a unique arrangement of halogen atoms that contributes to its lipophilicity and reactivity. The presence of both bromine and fluorine atoms on the phenyl ring enhances its potential for enzyme inhibition and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoroacetamide group can form hydrogen bonds with active sites of enzymes, potentially blocking substrate access and inhibiting enzymatic activity.
  • Protein Binding : The compound interacts with proteins through hydrophobic interactions, affecting their stability and function.
  • Chemical Reactivity : The unique positioning of bromine and fluorine may enhance the compound's reactivity, allowing it to participate in various chemical reactions relevant to drug discovery.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. In studies comparing similar compounds, derivatives showed significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.58 µM to 31 µM against Plasmodium falciparum, suggesting potential for broader therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the halogen substituents significantly affect the biological activity of the compound. The trifluoromethyl group enhances lipophilicity, which correlates with increased potency against certain biological targets .

Comparative Analysis

Compound NameIC50 (µM)Activity Type
N-(2-Bromo-5-fluoro-phenyl)-3-phenylprop-2-enamide0.58Antimalarial
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide0.58Antimalarial
N-(3-fluorophenyl)-3-phenylprop-2-enamide30.8Antitubercular

This table illustrates the comparative effectiveness of related compounds in terms of their IC50 values, highlighting the potential of this compound as a bioactive agent.

Case Studies

In a recent study focusing on antiplasmodial activity, several derivatives were screened for their efficacy against P. falciparum, with some compounds exhibiting promising results without significant cytotoxic effects at concentrations up to 20 μM . This suggests a favorable therapeutic index for further development.

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